![molecular formula C20H20N2O B14176365 4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol CAS No. 917807-63-7](/img/structure/B14176365.png)
4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol is an organic compound that belongs to the class of phenylpyrazoles. This compound contains a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group
Preparation Methods
The synthesis of 4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol typically involves organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . The reaction conditions and reagents used can vary depending on the desired product and specific requirements of the synthesis.
Chemical Reactions Analysis
4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura coupling reaction can produce a variety of substituted phenylpyrazoles .
Scientific Research Applications
4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential therapeutic properties, including its ability to inhibit specific enzymes and proteins. In medicine, it is investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. In industry, it is used in the development of new materials and chemical sensors .
Mechanism of Action
The mechanism of action of 4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol involves its interaction with specific molecular targets and pathways. It can bind to enzymes and proteins, inhibiting their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol can be compared with other similar compounds, such as phenylpyrazoles and pyrrolidine derivatives. These compounds share similar structural features and chemical properties but may differ in their biological activity and applications. For example, pyrrolidine derivatives are known for their versatility and use in drug discovery, while phenylpyrazoles are studied for their potential therapeutic properties .
Similar Compounds
- Phenylpyrazoles
- Pyrrolidine derivatives
- Pyrazole derivatives
- Indole derivatives
Properties
CAS No. |
917807-63-7 |
|---|---|
Molecular Formula |
C20H20N2O |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
4-[3-amino-1-(4-pyridin-4-ylphenyl)propyl]phenol |
InChI |
InChI=1S/C20H20N2O/c21-12-9-20(18-5-7-19(23)8-6-18)17-3-1-15(2-4-17)16-10-13-22-14-11-16/h1-8,10-11,13-14,20,23H,9,12,21H2 |
InChI Key |
OVNVKTQBPYQTAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C(CCN)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-9-chloro-6-methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14176289.png)

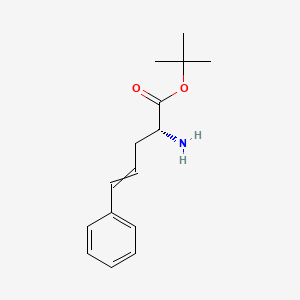
![2-Bromo-4-[(Z)-(3-bromo-4-methylphenyl)-NNO-azoxy]-1-methylbenzene](/img/structure/B14176308.png)
![5-Methyl-N-[2-(pyrrolidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14176330.png)
![6-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14176336.png)
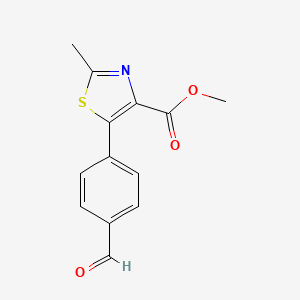


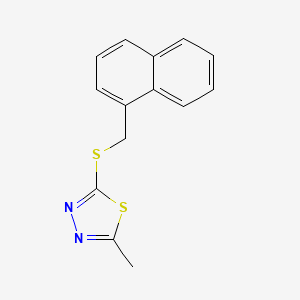
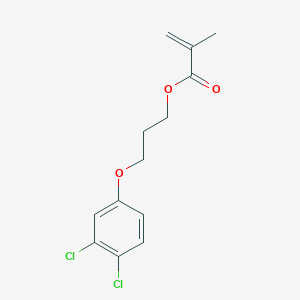
![4-[(5-Methyl-1,2-oxazol-4-yl)amino]naphthalene-1,2-dione](/img/structure/B14176378.png)
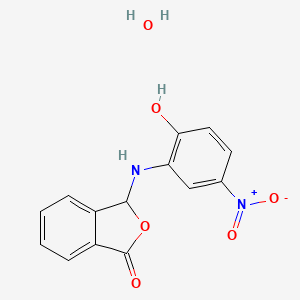
![4-(3-Chlorophenyl)-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14176391.png)
